molecular formula C11H13ClN2S B8442617 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine

Cat. No.: B8442617
M. Wt: 240.75 g/mol
InChI Key: LJEFAWPHRQKORU-UHFFFAOYSA-N
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Description

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 2-chloropyridine, the compound undergoes a series of reactions to introduce the methyl group at the 5-position.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the azacyclopentene ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with similar reactivity but lacking the azacyclopentene and methylthio groups.

    3-(2-Chloropyrid-5-yl)-1-azacyclopentene: Similar structure but without the methylthio group.

    2-Methylthio-1-azacyclopentene: Lacks the chloropyridyl group.

Uniqueness

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine

InChI

InChI=1S/C11H13ClN2S/c1-15-11-9(4-5-13-11)6-8-2-3-10(12)14-7-8/h2-3,7,9H,4-6H2,1H3

InChI Key

LJEFAWPHRQKORU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NCCC1CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.6 g of 3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione are added to a mixture of 0.1 g of sodium hydride (50% in oil) and 10 ml of dimethylformamide. The mixture is stirred for 20 minutes at room temperature and then 0.38 g of methyl iodide is added. The reaction mixture is stirred for a further 30 minutes at room temperature, poured onto icewater and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The title compound is obtained in the form of an oil (compound 3.2).
Name
3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two

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